Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate
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Overview
Description
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a heterocyclic compound with a unique structure that combines an imidazole ring and a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C7H7N2O2S.ClH.H2O, and it has a molecular weight of 237.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate typically involves the reaction of aminothiazole with α-halocarbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using a three-reactor multistage system with continuous flow, which allows for the efficient production of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles .
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate include:
- Imidazo[2,1-b][1,3]thiazole
- Imidazo[5,1-b][1,3]thiazole
- Imidazo[1,5-c][1,3]thiazole
- Imidazo[1,2-c][1,3]thiazole
- Imidazo[4,5-d][1,3]thiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSDJDVEBQIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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